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molecular formula C2H7N.ClH<br>C2H8ClN B122199 Dimethylamine hydrochloride CAS No. 506-59-2

Dimethylamine hydrochloride

Cat. No. B122199
M. Wt: 81.54 g/mol
InChI Key: IQDGSYLLQPDQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05488140

Procedure details

13.0 g (100 mmol) of acetic acid (4-oxo)butyl ester, 92.0 g (112.6 mmol) of dimethylammonium chloride and 10.8 ml (117 mmol) of 37% formaldehyde solution are heated at 100° for one hour with stirring. The mixture is allowed to cool and is extracted 3 times with 30 ml of diethyl ether each time. The organic phases are combined, washed with saturated sodium chloride solution, dried over magnesium sulfate and concentrated to dryness by evaporation. Acetic acid (3-formyl)but-3-enyl ester is obtained in the form of a colourless oil which can be reacted further without further purification.
Quantity
13 g
Type
reactant
Reaction Step One
Name
dimethylammonium chloride
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][CH2:3][CH2:4][CH2:5][O:6][C:7](=[O:9])[CH3:8].[Cl-].[CH3:11][NH2+]C.C=O>>[CH:2]([C:3](=[CH2:11])[CH2:4][CH2:5][O:6][C:7](=[O:9])[CH3:8])=[O:1] |f:1.2|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
O=CCCCOC(C)=O
Name
dimethylammonium chloride
Quantity
92 g
Type
reactant
Smiles
[Cl-].C[NH2+]C
Name
Quantity
10.8 mL
Type
reactant
Smiles
C=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
is extracted 3 times with 30 ml of diethyl ether each time
WASH
Type
WASH
Details
washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness by evaporation

Outcomes

Product
Name
Type
product
Smiles
C(=O)C(CCOC(C)=O)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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